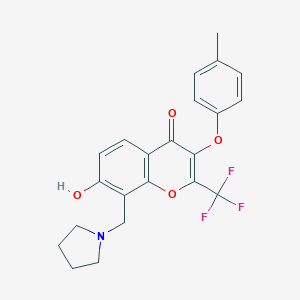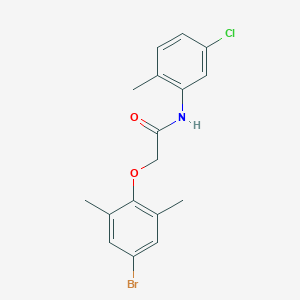![molecular formula C20H17BrN2O3 B285171 Ethyl 4-[(3-acetylphenyl)amino]-6-bromoquinoline-3-carboxylate](/img/structure/B285171.png)
Ethyl 4-[(3-acetylphenyl)amino]-6-bromoquinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-[(3-acetylphenyl)amino]-6-bromoquinoline-3-carboxylate, also known as ethyl 6-bromo-4-[(3-acetylphenyl)amino]quinoline-3-carboxylate, is a chemical compound that has gained significant interest in the field of medicinal chemistry due to its potential therapeutic applications.
作用机制
The mechanism of action of Ethyl 4-[(3-acetylphenyl)amino]-6-bromoquinoline-3-carboxylate 4-[(3-acetylphenyl)amino]-6-bromoquinoline-3-carboxylate involves the inhibition of various enzymes and pathways involved in disease progression. In cancer, it has been reported to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Furthermore, it has been shown to induce the activation of caspase-3 and -9, leading to the induction of apoptosis in cancer cells. In Alzheimer's disease, it has been reported to inhibit the activity of acetylcholinesterase, leading to the accumulation of acetylcholine in the brain, which is essential for memory and cognitive function. In malaria, it has been shown to inhibit the growth of Plasmodium falciparum by interfering with the heme detoxification pathway, leading to the accumulation of toxic heme in the parasite.
Biochemical and physiological effects:
The biochemical and physiological effects of Ethyl 4-[(3-acetylphenyl)amino]-6-bromoquinoline-3-carboxylate 4-[(3-acetylphenyl)amino]-6-bromoquinoline-3-carboxylate are dependent on the disease being targeted. In cancer, it has been shown to induce apoptosis and cell cycle arrest in cancer cells, leading to the inhibition of tumor growth and proliferation. Additionally, it has been reported to exhibit antiangiogenic activity, inhibiting the formation of new blood vessels that are essential for tumor growth and metastasis. In Alzheimer's disease, it has been shown to improve cognitive function by inhibiting the activity of acetylcholinesterase, leading to the accumulation of acetylcholine in the brain. In malaria, it has been shown to inhibit the growth of Plasmodium falciparum, leading to the inhibition of parasite replication and disease progression.
实验室实验的优点和局限性
The advantages of using Ethyl 4-[(3-acetylphenyl)amino]-6-bromoquinoline-3-carboxylate 4-[(3-acetylphenyl)amino]-6-bromoquinoline-3-carboxylate for lab experiments include its potent therapeutic activity, relatively easy synthesis method, and low toxicity. However, its limitations include its low solubility in water, which can make it challenging to use in certain experiments, and the need for further studies to determine its safety and efficacy in humans.
未来方向
The future directions for Ethyl 4-[(3-acetylphenyl)amino]-6-bromoquinoline-3-carboxylate 4-[(3-acetylphenyl)amino]-6-bromoquinoline-3-carboxylate include further studies to determine its safety and efficacy in humans, as well as its potential use in combination with other drugs for enhanced therapeutic activity. Additionally, further studies are needed to elucidate its mechanism of action and identify additional targets for therapeutic intervention. Finally, the development of more efficient synthesis methods for Ethyl 4-[(3-acetylphenyl)amino]-6-bromoquinoline-3-carboxylate 4-[(3-acetylphenyl)amino]-6-bromoquinoline-3-carboxylate could lead to its wider use in research and clinical settings.
合成方法
The synthesis of Ethyl 4-[(3-acetylphenyl)amino]-6-bromoquinoline-3-carboxylate 4-[(3-acetylphenyl)amino]-6-bromoquinoline-3-carboxylate involves the condensation reaction between 6-bromo-4-chloroquinoline-3-carboxylic acid and 3-acetyl aniline in the presence of triEthyl 4-[(3-acetylphenyl)amino]-6-bromoquinoline-3-carboxylateamine and Ethyl 4-[(3-acetylphenyl)amino]-6-bromoquinoline-3-carboxylate chloroformate. The resulting product is then purified by column chromatography to obtain the final compound.
科学研究应用
Ethyl 4-[(3-acetylphenyl)amino]-6-bromoquinoline-3-carboxylate has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and malaria. It has been reported to exhibit anticancer activity by inhibiting the growth and proliferation of cancer cells through the induction of apoptosis and cell cycle arrest. Additionally, it has been shown to possess anti-Alzheimer's activity by inhibiting acetylcholinesterase, an enzyme that plays a crucial role in the pathogenesis of Alzheimer's disease. Furthermore, it has been studied as a potential antimalarial agent due to its ability to inhibit the growth of Plasmodium falciparum, the parasite responsible for causing malaria.
属性
分子式 |
C20H17BrN2O3 |
|---|---|
分子量 |
413.3 g/mol |
IUPAC 名称 |
ethyl 4-(3-acetylanilino)-6-bromoquinoline-3-carboxylate |
InChI |
InChI=1S/C20H17BrN2O3/c1-3-26-20(25)17-11-22-18-8-7-14(21)10-16(18)19(17)23-15-6-4-5-13(9-15)12(2)24/h4-11H,3H2,1-2H3,(H,22,23) |
InChI 键 |
YZRGKDYATIHIQN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=CC(=C3)C(=O)C)Br |
规范 SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=CC(=C3)C(=O)C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285089.png)
![7-(3-bromophenyl)-N-(4-methoxyphenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285091.png)
![7-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-5-methyl-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285092.png)
![7-(4-ethoxy-3-methoxyphenyl)-N-(4-iodophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285093.png)
![2-(2-tert-butylphenoxy)-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B285097.png)
![{[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetonitrile](/img/structure/B285099.png)
![sec-butyl (6-[(2-methoxyanilino)carbonyl]-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B285100.png)

![8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-3-(2-isopropylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B285103.png)
![3-(2,4-dichlorobenzyl)-5-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B285105.png)
![Ethyl 8-ethyl-4-{[4-(methoxycarbonyl)phenyl]amino}quinoline-3-carboxylate](/img/structure/B285106.png)


![5-(2,4-Dichloro-benzylsulfanyl)-3-propyl-1H-[1,2,4]triazole](/img/structure/B285116.png)